tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate
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Overview
Description
tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate: is an organic compound with a complex structure that includes functional groups such as tert-butyl, aminooxy, methoxymethyl, and methylpentanoate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the aminooxy group: This step involves the reaction of the intermediate with hydroxylamine or its derivatives under controlled conditions.
Addition of the methoxymethyl group: This can be done using methoxymethyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate can undergo oxidation reactions, often leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, inhibiting enzyme activity. The methoxymethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- tert-Butyl 2-(aminooxy)-2-(hydroxymethyl)-4-methylpentanoate
- tert-Butyl 2-(aminooxy)-2-(ethoxymethyl)-4-methylpentanoate
- tert-Butyl 2-(aminooxy)-2-(propoxymethyl)-4-methylpentanoate
Uniqueness: tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H25NO4 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-2-(methoxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C12H25NO4/c1-9(2)7-12(17-13,8-15-6)10(14)16-11(3,4)5/h9H,7-8,13H2,1-6H3 |
InChI Key |
WPFXTNDOXSFPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COC)(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
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